Acremonidin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acremonidin A is a polyketide-derived antibiotic produced by the fungus Acremonium species. It is known for its moderate activity against Gram-positive bacteria, including methicillin-resistant staphylococci and vancomycin-resistant enterococci . This compound is a potent calmodulin inhibitor, which makes it a valuable compound in scientific research .
Preparation Methods
Acremonidin A is typically produced through the fermentation of Acremonium species, specifically Acremonium sp., LL-Cyan 416 . The fermentation process involves growing the fungus in heterogeneous phases, which allows for the production of this compound along with other related compounds . The structures of these compounds are determined by spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Acremonidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include selective acylation, which has been shown to improve the antibacterial activity of this compound derivatives . For example, selective acylations of Acremonidin B, a related compound, afforded ester derivatives that exhibited improved antibacterial activity . The major products formed from these reactions are typically ester derivatives with enhanced biological activity .
Scientific Research Applications
Acremonidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a calmodulin inhibitor, which is valuable for studying calcium signaling pathways . In biology, this compound’s antibacterial properties make it useful for studying bacterial resistance mechanisms . Additionally, this compound’s unique structure and biological activity make it a valuable compound for industrial applications, such as the development of new pharmaceuticals .
Mechanism of Action
Acremonidin A exerts its effects by inhibiting calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes . This compound binds to the human calmodulin biosensor with a dissociation constant (Kd) of 19.40 nM, indicating its high affinity for calmodulin . By inhibiting calmodulin, this compound disrupts calcium signaling pathways, which can lead to various cellular effects, including antibacterial activity .
Comparison with Similar Compounds
. These compounds share similar structures and biological activities but differ in their specific chemical modifications. For example, Acremonidin B lacks an acetyl group present in Acremonidin A, which affects its biological activity . Other similar compounds include leucinostatins, which are produced by the fungus Purpureocillium lilacinum and have extensive biological activities, including antimalarial, antiviral, antibacterial, antifungal, and antitumor activities . This compound’s uniqueness lies in its potent calmodulin inhibition and its specific antibacterial activity against resistant bacterial strains .
Properties
Molecular Formula |
C33H26O12 |
---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.01,10.03,8.013,18]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(19(37)9-12)30(42)26-27(39)15-6-7-33(26,31(16)45-13(2)34)11-14-10-20(38)25(28(40)21(14)15)29(41)23-17(35)4-5-18(36)24(23)32(43)44-3/h4-10,15,31,35-38,40,42H,11H2,1-3H3/t15-,31-,33-/m0/s1 |
InChI Key |
OFAIMNXQEZOWPU-RXKIPKFJSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.